molecular formula C22H20F3N3O3S B319712 N-(3,4-dimethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide

N-(3,4-dimethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide

Cat. No.: B319712
M. Wt: 463.5 g/mol
InChI Key: RRUDKEYSTUADDA-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a dimethoxyphenyl group, a trifluoromethyl-substituted pyrimidinyl group, and a sulfanyl-propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidinyl Intermediate: The synthesis begins with the preparation of the pyrimidinyl intermediate. This can be achieved through the reaction of 4-phenyl-6-(trifluoromethyl)pyrimidine with appropriate reagents under controlled conditions.

    Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group to the pyrimidinyl intermediate. This can be done using thiol reagents in the presence of a base.

    Coupling with the Dimethoxyphenyl Group: The final step is the coupling of the sulfanyl-pyrimidinyl intermediate with 3,4-dimethoxyphenylacetic acid or its derivatives. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the amide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

N-(3,4-dimethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide: can be compared with similar compounds such as:

    N-(3,4-dimethoxyphenyl)-2-{[4-phenyl-2-pyrimidinyl]sulfanyl}propanamide: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.

    N-(3,4-dimethoxyphenyl)-2-{[4-phenyl-6-(methyl)-2-pyrimidinyl]sulfanyl}propanamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its properties.

The uniqueness of This compound lies in its trifluoromethyl-substituted pyrimidinyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H20F3N3O3S

Molecular Weight

463.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide

InChI

InChI=1S/C22H20F3N3O3S/c1-13(20(29)26-15-9-10-17(30-2)18(11-15)31-3)32-21-27-16(14-7-5-4-6-8-14)12-19(28-21)22(23,24)25/h4-13H,1-3H3,(H,26,29)

InChI Key

RRUDKEYSTUADDA-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC(=C(C=C1)OC)OC)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)OC)OC)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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